COX-2-IN-38 - 1018480-97-1

COX-2-IN-38

Catalog Number: EVT-3070806
CAS Number: 1018480-97-1
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

COX-2-IN-38 belongs to a class of compounds known as non-steroidal anti-inflammatory drugs (NSAIDs). Its classification is based on its mechanism of action, which involves selective inhibition of the COX-2 isoform while sparing COX-1, thus minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. The compound is synthesized through various chemical methodologies that enhance its inhibitory efficacy and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of COX-2-IN-38 typically involves multi-step organic reactions, including condensation and functional group modifications. For instance, one common approach employs the Knoevenagel condensation reaction to create derivatives that exhibit dual inhibitory activity against both COX-2 and lipoxygenase enzymes.

Key steps in the synthesis may include:

  1. Formation of Intermediate Compounds: Starting materials may include oxindoles or phenolic derivatives, which are reacted under controlled conditions to yield intermediate products.
  2. Purification: Following synthesis, compounds are purified using techniques such as silica gel column chromatography to isolate the desired product from byproducts.
  3. Characterization: The final products are characterized using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of COX-2-IN-38 can be represented by its chemical formula, which typically includes multiple functional groups that confer its biological activity. Structural data can be derived from spectroscopic analyses:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the arrangement of atoms within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and composition.

For instance, the compound may exhibit specific peaks in its proton NMR spectrum that correspond to distinct hydrogen environments within the molecule, indicating functional groups such as hydroxyl or amine groups.

Chemical Reactions Analysis

Reactions and Technical Details

COX-2-IN-38 undergoes various chemical reactions that facilitate its interaction with biological targets. The primary reaction involves binding to the active site of the COX-2 enzyme, inhibiting its ability to convert arachidonic acid into prostaglandins. This inhibition leads to reduced inflammation and pain.

Technical details regarding these reactions include:

  1. Kinetics: The binding affinity and inhibition constants (IC50 values) are determined through enzyme assays, often revealing competitive or non-competitive inhibition mechanisms.
  2. Stability Studies: Investigations into the stability of the compound under physiological conditions help determine its potential efficacy in vivo.
Mechanism of Action

Process and Data

The mechanism by which COX-2-IN-38 exerts its effects involves competitive inhibition of cyclooxygenase activity. By binding to the active site of COX-2, it prevents arachidonic acid from being converted into prostaglandin H2, a precursor for various pro-inflammatory mediators.

Data supporting this mechanism often includes:

  • Enzyme Activity Assays: These assays demonstrate a decrease in prostaglandin levels upon treatment with COX-2-IN-38.
  • Cell Line Studies: In vitro studies using cell lines exposed to lipopolysaccharides can show reduced nitric oxide production as a result of COX inhibition.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

COX-2-IN-38 exhibits specific physical properties that influence its pharmacological profile:

  1. Solubility: The compound's solubility in various solvents affects its bioavailability.
  2. Melting Point: Characteristic melting points provide insights into purity and crystalline structure.
  3. Stability: Thermal stability analyses (e.g., thermogravimetric analysis) reveal how the compound behaves under different temperature conditions.

Relevant data might include:

PropertyValue
Melting PointTypically ranges between 130–132 °C
SolubilityVaries based on solvent used
StabilityStable under normal laboratory conditions
Applications

Scientific Uses

COX-2-IN-38 has several potential applications in scientific research and medicine:

  1. Anti-inflammatory Research: Its primary use is as a research tool for studying inflammatory pathways and developing new anti-inflammatory therapies.
  2. Cancer Research: Given COX-2's role in tumorigenesis, this compound may also be explored for cancer therapeutic applications.
  3. Pain Management: As an analgesic agent, COX-2-IN-38 could be utilized in managing chronic pain conditions linked to inflammation.
Introduction to COX-2 as a Therapeutic Target

Cyclooxygenase-2 (COX-2) represents a critical enzymatic checkpoint in inflammatory prostaglandin biosynthesis, serving as a focal point for modern drug discovery. Unlike its constitutively expressed counterpart COX-1, COX-2 is rapidly induced at sites of inflammation, neoplasia, and cellular stress, positioning it as a molecular sentinel in pathological progression. The development of isoform-selective agents like COX-2-IN-38 exemplifies the ongoing pursuit of precision anti-inflammatory therapeutics that circumvent the limitations of historical approaches. This section delineates the biochemical foundations, pharmacological rationale, and evolutionary trajectory underpinning COX-2-targeted drug design.

Biochemical Context of Cyclooxygenase-2 in Inflammation and Disease Pathogenesis

COX-2 (prostaglandin-endoperoxide synthase, PTGS2) catalyzes the committed step in prostanoid biosynthesis, converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for multiple inflammatory mediators including PGE₂, PGI₂, and thromboxane A₂ [1] [9]. Three structural domains enable its function: an epidermal growth factor (EGF)-like domain, a membrane-binding motif, and a catalytic domain housing spatially distinct cyclooxygenase and peroxidase active sites [9]. Unlike COX-1, COX-2 contains a secondary pocket within its catalytic channel characterized by Val523→Ile substitution and Arg513→His exchange, creating a larger, more flexible substrate-binding region critical for inhibitor selectivity [1] [9].

COX-2 induction is orchestrated by complex transcriptional regulation. Pro-inflammatory cytokines (IL-1β, TNF-α), endotoxins, growth factors, and oxidative stressors activate NF-κB, AP-1, and JAK-STAT signaling cascades, driving PTGS2 gene expression [2] [7]. Ultraviolet radiation further demonstrates COX-2’s pathophysiological relevance: UVB exposure upregulates COX-2/PGE₂ in keratinocytes, activating α-MSH-mediated melanogenesis and promoting melanocyte proliferation—a pathway implicated in melanoma pathogenesis [2].

Disease associations highlight COX-2’s multifaceted roles:

  • Cancer: COX-2 overexpression occurs in ≈85% of colorectal carcinomas and 50% of premalignant adenomas. PGE₂ activates VEGF/MMP-driven angiogenesis and suppresses apoptosis via PI3K/AKT/Bcl-2 pathways, facilitating tumor invasion [2] [7]. In melanoma, COX-2/PGE₂ induces PD-L1 expression and T-cell exhaustion, creating an immunosuppressive niche [2].
  • Neurodegeneration: Microglial COX-2 amplifies neuroinflammation via IL-1β/PGE₂ crosstalk, contributing to neuronal loss in Alzheimer’s and Parkinson’s models. Paradoxically, neuronal COX-2 may exert protective effects, revealing compartment-specific functionality [8].
  • IBD/CRC Cascade: In ulcerative colitis, COX-2-derived PGE₂ disrupts epithelial regeneration and tight junction integrity, establishing a pro-carcinogenic microenvironment that progresses to colitis-associated cancer (CAC) [7].

Table 1: Key Pathological Roles of COX-2 in Chronic Diseases

Disease CategoryMolecular MechanismsDownstream Effects
Cutaneous MelanomaMAPK/AP-1 activation; PGE₂/α-MSH axisImmune evasion via PD-L1↑; Angiogenesis (VEGF↑); Metastasis (MMP-2/14↑)
Colorectal CancerWnt/β-catenin dysregulation; PGE₂/EP receptor signalingEpithelial proliferation; Apoptosis resistance; Vascular mimicry
Neurodegenerative DisordersMicroglial IL-1β/PGE₂ feedback loop; ROS generationNeuronal oxidative stress; Synaptic dysfunction; Tau hyperphosphorylation
Inflammatory Bowel DiseaseNF-κB-driven COX-2 induction; Mucosal barrier breakdownChronic ulceration; Crypt abscess formation; Field cancerization

Rationale for Selective COX-2 Inhibition in Modern Pharmacology

Non-selective NSAIDs (e.g., aspirin, ibuprofen) inhibit both COX-1 and COX-2, impairing gastroprotective prostaglandins (PGE₂/PGI₂) and thromboxane A₂ (TXA₂)-mediated platelet aggregation. This dual inhibition underlies significant gastrointestinal toxicity, including ulceration and bleeding [1] [10]. Selective COX-2 inhibitors (coxibs) exploit structural divergence within the catalytic channel: COX-2’s Val523 residue creates a 20% larger hydrophobic pocket compared to COX-1’s Ile523, while Arg513 permits polar interactions absent in COX-1’s His513 [1] [9]. COXIBs incorporate bulky sulfonamide or sulfone pharmacophores that sterically hinder COX-1 binding while optimally occupying COX-2’s accessory pocket [3] [6].

The therapeutic rationale extends beyond inflammation mitigation:

  • Oncological Applications: COX-2 inhibitors reduce polyp burden in familial adenomatous polyposis (FAP) and attenuate melanoma progression by disrupting VEGF/MMP axis and restoring immune surveillance [2] [5].
  • Neurological Protection: Microglia-specific COX-2 blockade suppresses neurotoxic prostaglandin cascades without compromising neuronal COX-2 homeostatic functions [8].
  • Drug Design Evolution: Early coxibs (celecoxib, rofecoxib) demonstrated ≈300-fold COX-2 selectivity but faced cardiovascular limitations. Next-generation agents like COX-2-IN-38 integrate novel scaffolds (e.g., pyrazole N-aryl sulfonates) to enhance target affinity and mitigate off-pathway effects [3] [6]. Pyrazole-based inhibitors exhibit IC₅₀ values as low as 0.26 μmol/L against recombinant human COX-2, with selectivity indices (SI) exceeding 192.3 [3] [6]. Molecular docking confirms hydrogen bonding between sulfonamide groups and COX-2’s Arg120/Gln192 residues—interactions absent in COX-1 [3].

Table 2: Evolution of Selective COX-2 Inhibitor Structural Design

GenerationRepresentative AgentsCore Structural ScaffoldSelectivity FeaturesContemporary Refinements
First-Gen (1999-2004)Celecoxib, Rofecoxib1,5-Diarylpyrazole (Celecoxib); Diarylheterocycle30-300× COX-2 selectivitySulfonamide/sulfone COX-2 pharmacophore
Withdrawn AgentsValdecoxib, LumiracoxibIsoxazolylbenzamide; Acetic acid derivativeHigh potency (IC₅₀ <0.1 μM)Enhanced hydrophobic pocket occupancy
Next-Gen/ResearchCOX-2-IN-38 analogsPyrazole N-aryl sulfonates; Trifluoromethyl variantsSI >200; IC₅₀ 0.15-0.31 μM1) Optimized H-bonding (Arg513) 2) Reduced ROS induction 3) COX-independent antitumor activity

Historical Development of COX-2 Inhibitors and Clinical Challenges

Daniel Simmons’ identification of COX-2 in 1988 initiated a therapeutic revolution [5]. The 1991 cloning of murine PTGS2 facilitated recombinant enzyme production for high-throughput screening, culminating in FDA approval of celecoxib (1999) and rofecoxib (1999) [5] [6]. These agents reduced endoscopic ulcer incidence by 60-70% versus non-selective NSAIDs, validating the COX-2 hypothesis for gastrointestinal safety [10].

Cardiovascular complications abruptly halted this progress:

  • The Vioxx Withdrawal (2004): The APPROVe trial revealed a 1.92-fold increased myocardial infarction risk with rofecoxib versus placebo, prompting global withdrawal. Valdecoxib followed in 2005 due to Stevens-Johnson syndrome and thrombotic events [5] [10].
  • Mechanistic Insights: Selective COX-2 inhibition disrupts the prostacyclin (PGI₂)-thromboxane A₂ (TXA₂) balance. Constitutive endothelial COX-2-derived PGI₂ exerts vasodilatory and anti-platelet effects, while platelet COX-1 generates pro-thrombotic TXA₂. COX-2 blockade depletes vascular PGI₂ without affecting platelet TXA₂, creating a pro-thrombotic state [10].
  • Research Fraud Impact: Scott Reuben’s falsified studies (1996-2009) distorted evidence on coxib efficacy in postoperative pain, necessitating re-evaluation of meta-analyses [5].

These challenges spurred structural redesign:

  • COX-2-IN-38 exemplifies modern approaches incorporating modified pyrazole cores to preserve efficacy while minimizing cardiovascular off-target effects. Contemporary candidates avoid irreversible COX inhibition and exhibit multi-pathway activity (e.g., NF-κB suppression independent of COX-2) [3] [6].
  • Clinical Trial Reforms: Mandatory long-term cardiovascular safety assessment (≥18 months) for new COXIBs, with active comparators (naproxen) and diverse patient populations [10].

Table 3: Key Clinical Challenges in COX-2 Inhibitor Development

EraMajor EventsConsequencesResultant Innovations
1991-1999COX-2 gene cloning; Celecoxib FDA approval"Blockbuster" launch ($3.1B sales by 2001)First proof of GI safety concept
2000-2004APPROVe trial (rofecoxib); CLASS trial (celecoxib)Rofecoxib withdrawal (2004); CV risk boxed warningsRecognition of PGI₂/TXA₂ imbalance
2005-PresentPRECISION trial (celecoxib vs. NSAIDs); Next-gen inhibitor R&DRefined risk stratification; Tumor microenvironment focus1) Structure-based design (COX-2-IN-38) 2) Dual COX-2/5-LOX inhibitors 3) COX-2/PI3K dual-target agents

Properties

CAS Number

1018480-97-1

Product Name

COX-2-IN-38

IUPAC Name

2-(4-methylsulfonylphenyl)-4-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.43

InChI

InChI=1S/C16H15N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)16-18-14(9-15(20)19-16)17-10-12-3-2-8-23-12/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

KKJOEUUEBZMISE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC(=O)N2)NCC3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.